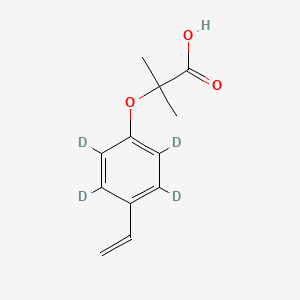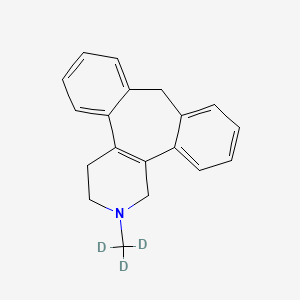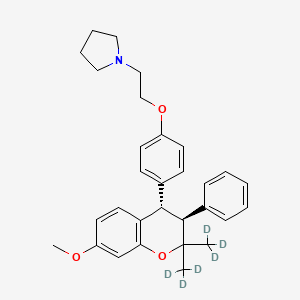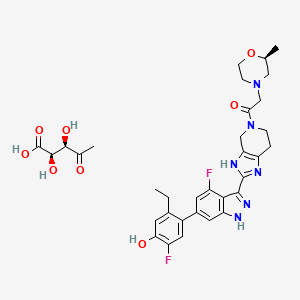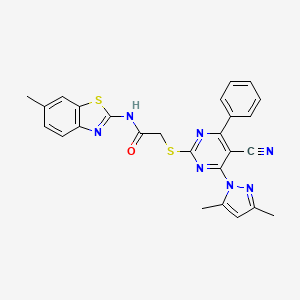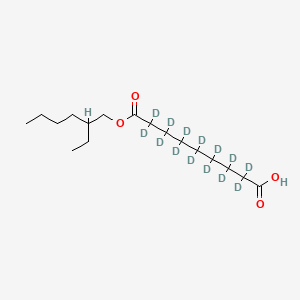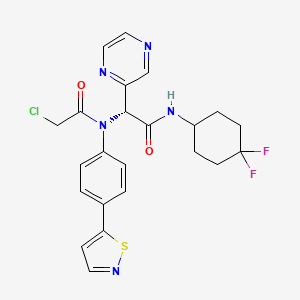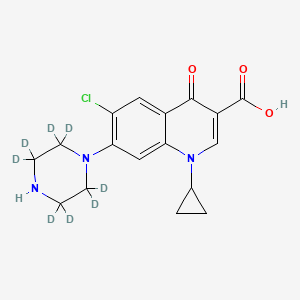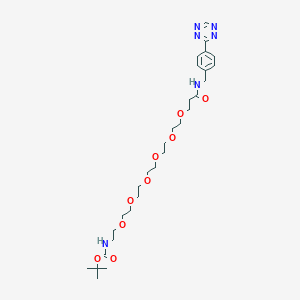
Rha-PEG3-SMCC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rha-PEG3-SMCC is a compound that serves as an antibody-drug conjugate linkage agent with robust antitumor properties. It integrates a protein crosslinker, SMCC, with a non-cleavable linker, Rha-PEG3 . This compound is primarily used in the construction of antibody-drug conjugates, which are pivotal in targeted cancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rha-PEG3-SMCC is synthesized by integrating the protein crosslinker SMCC with the non-cleavable linker Rha-PEG3 . The synthesis involves the following steps:
Activation of SMCC: SMCC is activated to form a reactive intermediate.
Linking with Rha-PEG3: The activated SMCC is then reacted with Rha-PEG3 under controlled conditions to form the final compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Activation: Large quantities of SMCC are activated.
Controlled Reaction: The activated SMCC is reacted with Rha-PEG3 in large reactors under stringent conditions to ensure consistency and quality.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Rha-PEG3-SMCC undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition Reactions: It can also undergo addition reactions where new atoms are added to the molecule.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Electrophiles: For addition reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. the primary focus is on forming stable conjugates that can be used in antibody-drug conjugates.
Wissenschaftliche Forschungsanwendungen
Rha-PEG3-SMCC has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapies.
Medicine: Used in the formulation of drugs that target specific cancer cells, minimizing damage to healthy cells.
Industry: Employed in the production of bioconjugates and other specialized compounds for research and therapeutic purposes .
Wirkmechanismus
Rha-PEG3-SMCC exerts its effects by acting as a linker in antibody-drug conjugates. The mechanism involves:
Binding to Antibodies: The compound binds to antibodies through the SMCC crosslinker.
Targeting Cancer Cells: The antibody-drug conjugate targets specific cancer cells, delivering the cytotoxic drug directly to the tumor.
Inducing Cell Death: The cytotoxic drug induces cell death in the targeted cancer cells, thereby reducing tumor growth
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Rha-PEG3-SMCC include:
MCC-PEG3-SMCC: Another antibody-drug conjugate linker with similar properties.
MCC-PEG4-SMCC: A variant with an additional ethylene glycol unit, providing different solubility and stability characteristics.
Uniqueness
This compound is unique due to its specific structure, which provides a stable and non-cleavable linkage in antibody-drug conjugates. This stability is crucial for ensuring that the cytotoxic drug is delivered specifically to the target cells without premature release .
Eigenschaften
Molekularformel |
C24H38N2O10 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-[2-[2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethoxy]ethoxy]ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H38N2O10/c1-15-20(29)21(30)22(31)24(36-15)35-13-12-34-11-10-33-9-8-25-23(32)17-4-2-16(3-5-17)14-26-18(27)6-7-19(26)28/h6-7,15-17,20-22,24,29-31H,2-5,8-14H2,1H3,(H,25,32)/t15-,16?,17?,20-,21+,22+,24+/m0/s1 |
InChI-Schlüssel |
CLOIIBZJFRYAHR-LDTYLSHESA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


